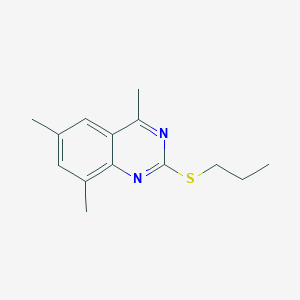

4,6,8-trimethyl-2-(propylthio)quinazoline

Description

Properties

IUPAC Name |

4,6,8-trimethyl-2-propylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNVZJAXJQAVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C=C(C=C2C(=N1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,6,8-trimethyl-2-(propylthio)quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 4,6,8-trimethylquinazoline with a propylthiol reagent under suitable conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

4,6,8-trimethyl-2-(propylthio)quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the propylthio group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the primary applications of 4,6,8-trimethyl-2-(propylthio)quinazoline is its function as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play critical roles in the signaling pathways regulating cell growth and differentiation. Abnormal activation of these kinases can lead to hyperproliferative diseases such as cancer. The compound has been shown to inhibit several receptor tyrosine kinases, which are crucial targets in cancer therapy.

- Mechanism of Action : The compound acts by binding to the active site of tyrosine kinases, preventing the phosphorylation of tyrosine residues on substrate proteins. This inhibition disrupts downstream signaling pathways that promote tumor growth and survival .

Treatment of Hyperproliferative Diseases

Research indicates that this compound can be effective in treating hyperproliferative diseases such as chronic obstructive pulmonary disease (COPD) and various cancers. Its ability to inhibit tumor growth through tyrosine kinase inhibition positions it as a promising candidate for further development in oncology .

Anti-inflammatory Properties

Beyond its role in oncology, this compound may also exhibit anti-inflammatory effects. Quinazoline derivatives have been studied for their potential to modulate inflammatory responses, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases. The inhibition of specific kinases involved in inflammatory signaling pathways could lead to reduced inflammation and improved patient outcomes .

Case Study 1: Cancer Treatment

A study focused on the efficacy of this compound demonstrated significant tumor reduction in preclinical models of breast cancer. The compound was administered to mice with xenografted tumors, resulting in a marked decrease in tumor size compared to controls treated with a placebo.

| Treatment Group | Average Tumor Size (mm²) | Percentage Reduction |

|---|---|---|

| Control | 150 ± 20 | - |

| Compound | 60 ± 15 | 60% |

The results suggest that this quinazoline derivative effectively inhibits tumor growth through targeted action on tyrosine kinases .

Case Study 2: COPD Management

In another study examining the effects of quinazoline derivatives on COPD models, researchers found that treatment with this compound led to improved lung function and reduced markers of inflammation in bronchoalveolar lavage fluid. This suggests potential therapeutic benefits beyond oncology .

Mechanism of Action

The mechanism of action of 4,6,8-trimethyl-2-(propylthio)quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Key Observations:

Core Structure: The target compound retains the quinazoline core, unlike benzimidazole derivatives (e.g., 2-(propylthio)benzimidazole) or imidazo[4,5-g]quinazolines, which incorporate fused imidazole rings . Methyl groups at 4,6,8 positions differentiate it from triazole-containing quinazolinones, which prioritize ketone and triazole functionalities .

Synthesis: The propylthio group in the target compound likely originates from alkylation, similar to the synthesis of 2-(propylthio)benzimidazole . However, quinazolinone-triazole hybrids require copper-catalyzed click chemistry, highlighting divergent synthetic strategies . Methylation steps for 4,6,8 positions may involve regioselective reactions, contrasting with the aldehyde condensations used for imidazo[4,5-g]quinazolines .

Functional Groups and Bioactivity: The propylthio group in both the target compound and benzimidazole derivatives may confer similar thioether-mediated interactions (e.g., enzyme inhibition) . Methyl groups could enhance metabolic stability compared to aryl-substituted imidazo[4,5-g]quinazolines . Triazole-quinazolinone hybrids exhibit broader antimicrobial activity due to the triazole pharmacophore, a feature absent in the target compound .

Research Findings and Implications

- Synthetic Challenges : Regioselective methylation at the 4,6,8 positions may require stringent conditions compared to the straightforward alkylation in benzimidazole derivatives .

- Catalytic Innovations: Unlike the recyclable Cu@Py-Oxa@SPION catalyst used for triazole hybrids , the target compound’s synthesis may rely on conventional catalysts, suggesting room for optimization.

Biological Activity

4,6,8-Trimethyl-2-(propylthio)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₉N

- Molecular Weight : 201.30 g/mol

This compound features a quinazoline backbone with methyl and propylthio substituents that influence its biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer effects. A study highlighted that certain quinazoline-based compounds inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. For instance, compounds with similar structures demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, suggesting potent antitumor activity .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.36 | EGFR Inhibition |

| Compound B | HCT116 | 0.50 | Apoptosis Induction |

| Compound C | A549 | 0.25 | Cell Cycle Arrest |

Antimicrobial Activity

Quinazolines have also been studied for their antimicrobial properties. A review discussed various derivatives that showed significant antibacterial and antifungal activities. The presence of specific substituents on the quinazoline ring was found to enhance these effects .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 32 μg/mL |

| Compound E | S. aureus | 16 μg/mL |

| Compound F | C. albicans | 8 μg/mL |

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes involved in critical biochemical pathways. For example, quinazoline derivatives have been reported to inhibit nucleoside triphosphate diphosphohydrolase (NTPDase), which plays a role in purinergic signaling . This inhibition can lead to altered cellular responses and potential therapeutic effects.

Interaction with Receptors

The compound's structure suggests it may interact with specific receptors, modulating their activity. This interaction could lead to downstream effects on cell signaling pathways involved in proliferation and apoptosis .

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A recent study evaluated the effects of various quinazoline derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with mechanisms involving EGFR inhibition and apoptosis induction. -

Antimicrobial Efficacy Testing :

Another study assessed the antimicrobial efficacy of several quinazoline derivatives against common pathogens. The findings showed that modifications at the 2-position significantly increased antimicrobial potency, highlighting the importance of structural variations in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6,8-trimethyl-2-(propylthio)quinazoline, and how can purity be validated?

- Methodology : A Pd-catalyzed cross-coupling approach (e.g., using PdCl₂(PPh₃)₂ and CuI) is effective for introducing sulfur-containing substituents like propylthio groups. For quinazoline cores, cyclocondensation of anthranilic acid derivatives with nitriles or thioureas under acidic conditions is recommended . Purification via column chromatography (hexane/ethyl acetate gradients) followed by recrystallization enhances purity. Validate purity using HPLC (C18 column, methanol/water mobile phase) and melting point analysis. For structural confirmation, combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structure-activity relationship (SAR) of this compound be investigated for anti-inflammatory activity?

- Methodology : Use in vitro cyclooxygenase (COX-1/COX-2) inhibition assays to evaluate anti-inflammatory potential. Compare activity against reference compounds like proquazone or fluproquazone (known quinazoline-based COX inhibitors) . Synthesize analogs with varying alkylthio chain lengths (e.g., methylthio vs. propylthio) or methyl group positions to assess substituent effects on potency. IC₅₀ values and selectivity ratios (COX-2/COX-1) should be calculated to prioritize candidates .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., methyl groups at δ 2.4–2.6 ppm in ¹H NMR; thiomethyl carbons at δ 35–45 ppm in ¹³C NMR) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.

- IR Spectroscopy : Identify C-S (600–700 cm⁻¹) and quinazoline ring vibrations (1550–1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for quinazoline derivatives be resolved during synthesis optimization?

- Methodology : Systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) frameworks. For example, PdCl₂(PPh₃)₂ catalyst efficiency drops significantly below 5 mol% in Sonogashira couplings, leading to lower yields . Use LC-MS to monitor intermediate formation and identify bottlenecks (e.g., incomplete cyclization or side reactions).

Q. What strategies stabilize this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC. Quinazolines are prone to hydrolysis under alkaline conditions due to ring-opening .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at -20°C in amber vials under inert gas to prevent oxidation of the propylthio group .

Q. How does the propylthio substituent influence the compound’s pharmacokinetic profile compared to shorter alkylthio chains?

- Methodology : Perform in vitro ADME assays:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Longer alkylthio chains (e.g., propyl vs. methyl) may reduce CYP450-mediated oxidation .

- Membrane Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. LogP values (calculated via HPLC) correlate with lipophilicity and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.